molecular formula C14H28N6O8 B605120 D-Streptamine, N,N'-bis(aminoiminomethyl)-4-O-(5-deoxy-3-C-(hydroxymethyl)-alpha-L-lyxofuranosyl)- CAS No. 63487-84-3

D-Streptamine, N,N'-bis(aminoiminomethyl)-4-O-(5-deoxy-3-C-(hydroxymethyl)-alpha-L-lyxofuranosyl)-

Cat. No. B605120
CAS RN: 63487-84-3
M. Wt: 408.41
InChI Key: ACTKLUZDHCNOLG-IJJDTDNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AC 4437 is an aminoglycoside antibiotic.

Scientific research applications

Enzymatic Synthesis in Antibiotics

D-Streptamine is a crucial component in the enzymatic synthesis of aminoglycoside antibiotics. It is involved in the production of antibiotics like hygromycin B and spectinomycin. Enzymatic activities have been detected in various Streptomyces species, which methylate the amino groups of 2-deoxystreptamine, a structural relative of streptamine. These derivatives are substrates for enzymes involved in the biosynthesis of major aminoglycoside antibiotics, highlighting the central role of D-streptamine in antibiotic production (Walker, 2002).

Structural Studies in Aminosugars

D-Streptamine has been a subject of structural studies, particularly in understanding the structure of antibiotics like kanamycin. By analyzing derivatives like N,N′-Dimethyl-di-O-methyldeoxystreptamine, researchers have deduced structural aspects of antibiotics, contributing to the understanding of their molecular configuration and synthesis (Umezawa, Tatsuta, & Tsuchiya, 1966).

Role in Aminoglycoside Antibiotics

D-Streptamine, particularly in its deoxygenated form (2-deoxystreptamine), is a key structural feature of aminoglycoside antibiotics. It plays a crucial role in the biological activity of these antibiotics, which are significant in treating Gram-negative bacterial infections. The presence of 2-deoxystreptamine in antibiotics like streptomycin, tobramycin, and gentamicin, highlights its importance in clinical applications (Busscher, Rutjes, & van Delft, 2005).

Biosynthesis Pathways

The biosynthetic pathways involving D-streptamine are of significant interest. Studies on Micromonospora sagamiensis, a producer of aminoglycoside antibiotics, have revealed insights into the biosynthesis of 2-deoxystreptamine, indicating the conversion of glucose to this aminocyclitol. This research aids in understanding the production mechanisms of clinically important antibiotics (Kase, Iida, Odakura, Shirahata, & Nakayama, 1980).

Semisynthetic Antibacterial Derivatives

D-Streptamine derivatives, like garamine, have been prepared for the development of novel semisynthetic aminoglycoside antibacterials. These derivatives, derived from antibiotics like sisomicin, showcase the flexibility of D-streptamine in creating various antibacterial agents (Kugelman, Mallams, Vernay, Crowe, & Tanabe, 1976).

properties

CAS RN

63487-84-3

Product Name

D-Streptamine, N,N'-bis(aminoiminomethyl)-4-O-(5-deoxy-3-C-(hydroxymethyl)-alpha-L-lyxofuranosyl)-

Molecular Formula

C14H28N6O8

Molecular Weight

408.41

IUPAC Name

1,1'-((1S,2S,3R,4S,5S,6R)-4-(((2R,3R,4S,5S)-3,4-dihydroxy-4-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine

InChI

InChI=1S/C14H28N6O8/c1-3-14(26,2-21)10(25)11(27-3)28-9-5(20-13(17)18)6(22)4(19-12(15)16)7(23)8(9)24/h3-11,21-26H,2H2,1H3,(H4,15,16,19)(H4,17,18,20)/t3-,4-,5+,6-,7+,8-,9-,10-,11-,14+/m0/s1

InChI Key

ACTKLUZDHCNOLG-IJJDTDNZSA-N

SMILES

C[C@@H]1O[C@H]([C@@H]([C@]1(CO)O)O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2NC(N)=N)O)NC(N)=N)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AC 4437;  AC-4437;  AC4437

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Streptamine, N,N'-bis(aminoiminomethyl)-4-O-(5-deoxy-3-C-(hydroxymethyl)-alpha-L-lyxofuranosyl)-
Reactant of Route 2
D-Streptamine, N,N'-bis(aminoiminomethyl)-4-O-(5-deoxy-3-C-(hydroxymethyl)-alpha-L-lyxofuranosyl)-
Reactant of Route 3
D-Streptamine, N,N'-bis(aminoiminomethyl)-4-O-(5-deoxy-3-C-(hydroxymethyl)-alpha-L-lyxofuranosyl)-
Reactant of Route 4
D-Streptamine, N,N'-bis(aminoiminomethyl)-4-O-(5-deoxy-3-C-(hydroxymethyl)-alpha-L-lyxofuranosyl)-
Reactant of Route 5
D-Streptamine, N,N'-bis(aminoiminomethyl)-4-O-(5-deoxy-3-C-(hydroxymethyl)-alpha-L-lyxofuranosyl)-
Reactant of Route 6
D-Streptamine, N,N'-bis(aminoiminomethyl)-4-O-(5-deoxy-3-C-(hydroxymethyl)-alpha-L-lyxofuranosyl)-

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